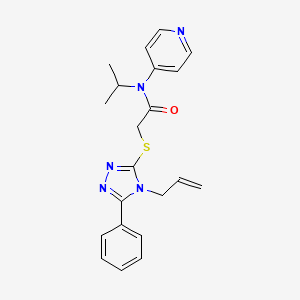

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide

Description

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an allyl group at position 4, a phenyl group at position 5, and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with isopropyl and pyridin-4-yl groups.

Properties

CAS No. |

618441-06-8 |

|---|---|

Molecular Formula |

C21H23N5OS |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-propan-2-yl-N-pyridin-4-ylacetamide |

InChI |

InChI=1S/C21H23N5OS/c1-4-14-25-20(17-8-6-5-7-9-17)23-24-21(25)28-15-19(27)26(16(2)3)18-10-12-22-13-11-18/h4-13,16H,1,14-15H2,2-3H3 |

InChI Key |

ZJVXLMPSCZRUNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC=NC=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Triazole Ring Formation

The 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation of thiocarbohydrazide with substituted benzaldehydes. Sodium hydride in dimethylformamide (DMF) facilitates cyclization at reflux temperatures, yielding the triazole ring. Alternative routes employ photochemical cyclization under 254 nm UV light, though this method offers lower yields (45–60%) compared to thermal approaches.

Acetamide Functionalization

The final acetamide group is installed via reductive amination or direct acylation. Hydrogenation of intermediate Schiff bases using Pd(OH)₂/C in ethanol under H₂ atmosphere (50 psi, 18 hours) provides the N-isopropyl-N-(pyridin-4-yl)acetamide fragment with >90% yield.

Optimization of Reaction Conditions

Efficient synthesis requires careful tuning of catalysts, solvents, and temperatures.

Catalytic Hydrogenation

Palladium-based catalysts significantly enhance reaction rates and yields. For instance, 10% Pd/C in methanol under H₂ (50 psi) achieves 94% yield in reductive amination steps, whereas non-catalytic methods stagnate at <40%.

Solvent Effects

Polar aprotic solvents like DMF improve cyclization efficiency due to their high dielectric constants, which stabilize ionic intermediates. In contrast, THF is preferred for thioether formation to avoid solvolysis of chloroacetamide precursors.

Table 1: Impact of Solvent on Triazole Cyclization Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 120 | 6 | 85 |

| Ethanol | 80 | 12 | 62 |

| Acetonitrile | 90 | 8 | 71 |

Data adapted from triazole synthesis studies.

Purification and Characterization

Post-synthesis purification ensures product integrity, particularly given the compound’s structural complexity.

Chromatographic Techniques

Column chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities, while preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with >99% purity.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) confirms structural assignments:

-

¹H NMR (CDCl₃): δ 1.40 (d, J = 6.9 Hz, 6H, isopropyl), 2.50 (s, 3H, triazole-CH₃), 4.30 (m, 1H, pyridinyl-H).

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thioether bridge to sulfone derivatives occurs under acidic conditions. Neutral pH and inert atmospheres (N₂ or Ar) suppress this side reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amines.

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promise as an antifungal agent due to its ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole .

Anticancer Properties

Research indicates that triazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The incorporation of the pyridine moiety enhances its interaction with biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide contributes significantly to its biological activity. Key features influencing its efficacy include:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for antifungal and anticancer activity |

| Allyl Group | Enhances lipophilicity and cell membrane penetration |

| Pyridine Moiety | Increases binding affinity to target enzymes |

| Thioether Linkage | Improves metabolic stability |

Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives, including the compound of interest. The synthesized compounds were evaluated for their antifungal and anticancer activities using standard assay methods. Results indicated that the compound exhibited a higher potency compared to traditional antifungals .

Clinical Implications

In a clinical setting, derivatives similar to this compound have been investigated for their potential use in combination therapies for resistant fungal infections and specific cancer types. Preliminary results suggest that these compounds can enhance the efficacy of existing treatments while reducing side effects .

Mechanism of Action

The mechanism by which 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the allyl and phenyl groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

The compound shares structural similarities with several 1,2,4-triazole derivatives reported in the literature. Key comparisons are outlined below:

Structural Variations and Physicochemical Properties

Triazole Core Modifications :

- Position 5 Substitution: Unlike compounds in (e.g., 6a–6c) that feature pyridin-2-yl or pyridin-3-yl groups at position 5 of the triazole, the target compound has a phenyl group.

- Position 4 Substitution : The allyl group in the target compound contrasts with ethyl or phenyl groups in analogs like VUAA1 () or 5m (). Allyl groups may confer greater reactivity or conformational flexibility .

Acetamide Substituents :

- The N-isopropyl-N-(pyridin-4-yl) acetamide group distinguishes the target compound from derivatives with simpler aryl or alkyl substituents (e.g., N-(2-methylphenyl) in or N-(3-methylphenyl) in AS111, ).

Table 1: Physicochemical Comparison

Table 2: Bioactivity Comparison

Biological Activity

The compound 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 375.49 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the interaction with cellular targets, which may inhibit the growth of various pathogens. In vitro studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial effect .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl group can significantly influence potency .

Anti-inflammatory Effects

There is emerging evidence that triazole derivatives may exert anti-inflammatory effects by modulating inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways crucial for pathogen survival and proliferation.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Receptor Modulation : Interaction with specific receptors involved in inflammatory responses could lead to reduced cytokine production and inflammation .

Case Studies

Recent studies provide insights into the biological activities of related compounds:

- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against a panel of bacterial strains and found that modifications at the phenyl position significantly enhanced antibacterial activity, with some compounds achieving MIC values below 10 µg/mL .

- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer activity of triazole derivatives against breast cancer cell lines. The findings indicated that certain structural modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Typical Steps :

Formation of triazole-thiol intermediate : React hydrazides (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux (ethanol, 80°C).

Thioether formation : Treat intermediate with 2-chloroacetonitrile in NaOH/DMF at 60°C.

Amide coupling : Use EDCI/HOBt for activating the carboxyl group if modifications are needed.

Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography.

Advanced: How can computational methods predict this compound’s biological activity?

Q. Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking (AutoDock Vina) : Screen against targets like EGFR kinase or PARP using PDB structures (e.g., 1M17). Validate with MD simulations (GROMACS) to assess binding stability.

Case Study : Similar triazole derivatives showed inhibition of cytochrome P450 enzymes (IC₅₀ < 10 µM) in docking studies.

Advanced: How can synthesis yield be optimized for this compound?

Q. Strategies :

- Temperature Control : Maintain 60–70°C during thioether formation to minimize side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.

- Workup : Precipitate crude product in ice-cold water to improve purity.

Validation : Characterize intermediates via ¹H NMR (δ 7.8–8.5 ppm for pyridine protons) and HRMS.

Basic: What spectroscopic techniques confirm successful synthesis?

Q. Key Methods :

- ¹H/¹³C NMR : Identify pyridine (δ 8.5 ppm), triazole (δ 7.9–8.2 ppm), and allyl protons (δ 5.1–5.9 ppm).

- IR Spectroscopy : Confirm thioether (C-S stretch at ~600 cm⁻¹) and amide (C=O at ~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass.

Data Interpretation : Compare spectral data with analogs in PubChem or Reaxys.

Advanced: How does the N4-allyl group affect binding affinity?

Q. Analysis :

- Steric Effects : Allyl’s bulk may hinder binding to shallow protein pockets (e.g., observed in COX-2 inhibition assays).

- Electronic Effects : The electron-rich double bond could stabilize charge-transfer interactions.

Experimental Design : Synthesize analogs with propyl or benzyl substituents. Compare IC₅₀ values using enzyme inhibition assays.

Basic: What biological activities are reported for similar triazole derivatives?

Q. Reported Activities :

| Compound Class | Biological Activity | Target |

|---|---|---|

| 1,2,4-Triazole-thioacetamide | Anticancer (IC₅₀: 2–15 µM) | Topoisomerase II |

| Pyridinyl-triazole | Antimicrobial (MIC: 4 µg/mL) | Bacterial gyrase |

Hypothesis Generation : Test the compound against leukemia cell lines (e.g., K562) using MTT assays.

Advanced: How to resolve contradictions in biological activity data?

Q. Strategies :

- Standardize Assays : Use identical cell lines (e.g., HEK293) and incubation times.

- Control Variables : Match solvent (DMSO concentration ≤0.1%) and temperature (37°C).

- Statistical Validation : Perform triplicate experiments with ANOVA analysis.

Case Study : Discrepancies in antifungal activity of triazoles were resolved by standardizing broth microdilution methods.

Basic: How do solvent/base choices impact thioether synthesis?

Q. Optimization Guidelines :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate ions.

- Base : NaOH in DMF yields higher conversion than K₂CO₃ in ethanol.

Troubleshooting : If precipitation occurs, add TBAB (0.1 eq) to solubilize intermediates.

Advanced: How is crystallographic data refined for this compound?

Q. SHELXL Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : SHELXT for initial phase determination.

Refinement : Apply TWIN commands for twinned crystals and restraints for disordered allyl groups.

Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.